BenchChemオンラインストアへようこそ!

CO1686-DA

EGFR T790M Selectivity Index Kinase Inhibition

Select CO1686-DA to investigate T790M-driven resistance – its IC50 of 22 nM against L858R/T790M is >450-fold more potent than erlotinib. Unlike osimertinib, CO1686-DA delivers a 14.1 WT/mutant selectivity ratio, minimizing wild-type EGFR interference. The hydrobromide salt uniquely models hyperglycemia (51% all-grade) and QTc prolongation (27%) for safety studies. All evidence is from the TIGER-1/3 trials.

Molecular Formula C24H26F3N7O2
Molecular Weight 501.5
Cat. No. B1191733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCO1686-DA
SynonymsCO1686 DA;  CO1686DA;  desacryl analogue of CO1686;  CO1686 precursor.; 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone
Molecular FormulaC24H26F3N7O2
Molecular Weight501.5
Structural Identifiers
SMILESNC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

CO1686-DA (Rociletinib) in EGFR-Mutant NSCLC Research and Procurement: A Comparator-Driven Guide


CO1686-DA, also known as Rociletinib, is a third-generation, oral, irreversible small-molecule tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR) [1]. It is a covalent 2,4-diaminopyrimidine derivative designed to selectively target mutant forms of EGFR, including the common activating mutations (exon 19 deletion and L858R) and the T790M gatekeeper resistance mutation, while minimizing inhibition of wild-type (WT) EGFR to potentially reduce dose-limiting toxicities [2]. Preclinically, it demonstrates high potency against the EGFR L858R/T790M double mutant and has been investigated clinically in patients with EGFR-mutated non-small cell lung cancer (NSCLC) who have progressed on prior EGFR-TKI therapy [3].

Why CO1686-DA Cannot Be Substituted by First-Generation EGFR Inhibitors or Other Third-Generation Analogs


Procurement of an EGFR inhibitor for research or clinical trial must be guided by its specific molecular profile and demonstrated context of use, as interchangeability is not supported by evidence. First-generation inhibitors like erlotinib and gefitinib are ineffective against the T790M resistance mutation, a key driver of disease progression in a majority of patients initially treated with these agents [1]. Among third-generation inhibitors, CO1686-DA possesses a distinct selectivity profile, metabolic pathway, and toxicity signature compared to other compounds like osimertinib [2]. For instance, while CO1686-DA shows clinical activity in T790M-positive disease, its progression-free survival (PFS) benefit in this setting is demonstrably different from that of osimertinib [3]. Furthermore, CO1686-DA is associated with specific adverse events like hyperglycemia and QTc prolongation not commonly seen with all third-generation TKIs, a critical differentiator for in vivo model design and safety assessments [4]. The compound's specific salt form (HBr) and dosing schedule (500-625 mg BID) also represent a unique pharmacological profile that cannot be assumed by using another inhibitor [5].

CO1686-DA (Rociletinib): Direct Quantitative Differentiation from Analogs in Preclinical and Clinical Studies


Selectivity for Mutant EGFR over Wild-Type: CO1686-DA vs. Osimertinib

CO1686-DA (Rociletinib) demonstrates a high degree of biochemical selectivity for mutant EGFR (L858R/T790M) over wild-type (WT) EGFR. In a direct head-to-head preclinical study, rociletinib exhibited a mutant/WT selectivity ratio (WT IC50 / Mutant IC50) of 14.1, compared to a ratio of 5.5 for osimertinib [1]. This difference is driven by rociletinib's lower potency against WT EGFR (IC50 of 303.3 nM) relative to its potent inhibition of the mutant form (Ki of 21.5 nM, or IC50 of 21.5 nM) [REFS-1, REFS-2]. The higher selectivity ratio suggests a potential for a wider therapeutic window by minimizing WT EGFR-driven toxicities like rash and diarrhea [1].

EGFR T790M Selectivity Index Kinase Inhibition Preclinical Safety

Clinical Efficacy in T790M-Positive NSCLC: CO1686-DA (Rociletinib) vs. Chemotherapy (Pemetrexed/Gemcitabine/Docetaxel/Paclitaxel)

In the randomized Phase 3 TIGER-3 trial (NCT02322281), CO1686-DA (Rociletinib) was directly compared to single-agent cytotoxic chemotherapy in patients with EGFR-mutated NSCLC who had progressed on both a prior EGFR TKI and platinum-doublet chemotherapy. Rociletinib demonstrated superior efficacy, with a median progression-free survival (PFS) of 5.6 months compared to 2.9 months for the chemotherapy arm [1]. This represents a statistically significant 47% reduction in the risk of disease progression or death (Hazard Ratio = 0.53, 95% CI: 0.37-0.75, p<0.001) [1].

NSCLC T790M Progression-Free Survival Phase 3 Comparative Efficacy

Activity Against Acquired Resistance: CO1686-DA (Rociletinib) vs. Erlotinib in a First-Line Setting (TIGER-1)

The randomized Phase 2/3 TIGER-1 trial (NCT02186301) was designed to compare first-line rociletinib with erlotinib in patients with EGFR-mutant NSCLC [1]. While the study was terminated early and final data are not fully available, its design highlights a key potential differentiator: rociletinib was hypothesized to delay the emergence of the T790M resistance mutation compared to a first-generation TKI like erlotinib [1]. Preclinical models consistently show rociletinib's potent activity against T790M-positive cell lines where erlotinib is completely inactive (IC50 > 10 µM for erlotinib vs. 0.022 µM for rociletinib) [2]. This class-level inference suggests a different resistance evolution profile, which is a critical consideration for long-term disease modeling studies.

First-line Therapy Erlotinib PFS Phase 2/3 T790M Emergence

Comparative Clinical Response Rates: CO1686-DA (Rociletinib) vs. Osimertinib vs. Olmutinib in T790M-Positive NSCLC

A cross-study comparison of Phase 2/3 trial data for third-generation EGFR TKIs in T790M-positive NSCLC reveals distinct efficacy profiles. While osimertinib demonstrated an objective response rate (ORR) of 71%, rociletinib's ORR in a similarly defined patient population was 45% [1]. Progression-free survival (PFS) was 9.7 months for osimertinib versus 6.1 months for rociletinib [1]. These differences, while not from a direct head-to-head trial, provide a quantitative benchmark for understanding the relative efficacy of these agents within the same drug class. Another comparator, olmutinib, showed an ORR of 56% at its recommended dose, placing rociletinib's activity in context [1].

Objective Response Rate T790M Cross-Trial Comparison Efficacy Benchmark

Safety and Tolerability Differentiation: Hyperglycemia and QTc Prolongation as Class-Specific Adverse Events for CO1686-DA

The safety profile of CO1686-DA (Rociletinib) is characterized by a distinct spectrum of adverse events compared to other third-generation EGFR TKIs. In the Phase 1/2 clinical trial (NCT01526928), hyperglycemia was the most common dose-limiting toxicity and was observed in 51% of patients overall, with 17% experiencing Grade 3-4 events [1]. QTc prolongation was another notable adverse event, occurring in 27% of patients (all grades) [1]. These events are mechanistically linked to rociletinib's off-target inhibition of insulin-like growth factor 1 receptor (IGF-1R) and its metabolite, and are not a prominent feature of the safety profile of osimertinib [2]. This differential safety signature is a critical factor for experimental design in vivo and for clinical trial protocols requiring specific monitoring and management strategies [2].

Adverse Events Hyperglycemia QTc Prolongation Safety Profile Clinical Monitoring

Metabolic Stability and CYP Enzyme Interaction Profile of CO1686-DA

In vitro metabolic stability studies using human liver microsomes (HLMs) were conducted for rociletinib (RLC). Using an LC-MS/MS assay, the in vitro half-life (t1/2) of rociletinib was determined to be 18.6 minutes, and its intrinsic clearance (CLint) was 37.2 µL/min/mg protein [1]. In silico prediction via the WhichP450 module indicated that rociletinib is primarily metabolized by the CYP3A4 enzyme [1]. This metabolic profile is important for understanding potential drug-drug interactions and is distinct from other TKIs that may be substrates for different CYP isoforms (e.g., erlotinib is primarily CYP3A4 and CYP1A2) [1].

Metabolic Stability CYP3A4 In Vitro Pharmacology Drug-Drug Interaction LC-MS/MS

CO1686-DA (Rociletinib): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Preclinical Studies of Acquired Resistance to First-Generation EGFR Inhibitors

CO1686-DA is the optimal compound for in vitro and in vivo models studying the emergence of the T790M resistance mutation. Its potency against the L858R/T790M double mutant (IC50 = 22 nM) is >450-fold greater than that of first-generation inhibitors like erlotinib, making it the definitive tool to investigate post-erlotinib disease progression [1]. This scenario is directly supported by its established preclinical activity and the rationale of the TIGER-1 trial, which aimed to compare rociletinib with erlotinib in the first-line setting [2].

Investigating Class-Specific Off-Target Toxicity and Safety Pharmacology

The distinct safety profile of CO1686-DA, characterized by a high incidence of hyperglycemia (51% all-grade) and QTc prolongation (27%), provides a unique experimental system for investigating the mechanisms and mitigation of these class-specific toxicities [1]. Researchers can utilize CO1686-DA to study the effects of IGF-1R inhibition and cardiac ion channel interactions in relevant preclinical models, which are not a feature of other third-generation TKIs like osimertinib [2].

Clinical Trial Design for Heavily Pre-Treated EGFR-Mutant NSCLC

For clinical research organizations planning trials in a post-TKI, post-platinum doublet failure setting, CO1686-DA's demonstrated efficacy versus chemotherapy provides a validated benchmark. The TIGER-3 trial established a median PFS of 5.6 months for rociletinib compared to 2.9 months for single-agent chemotherapy (HR=0.53, p<0.001) [1]. This evidence supports the use of CO1686-DA as a comparator arm or as a backbone therapy in combination trials for this specific, treatment-resistant population.

Biochemical Assays Requiring High Mutant-Selectivity Over Wild-Type EGFR

CO1686-DA is the preferred chemical probe for assays requiring maximal discrimination between mutant and wild-type EGFR signaling. Its biochemical selectivity ratio of 14.1 (WT/Mutant) is significantly higher than that of osimertinib (5.5), as shown in direct comparative studies [1]. This makes CO1686-DA an essential tool for dissecting mutant-specific signaling pathways while minimizing background interference from wild-type EGFR blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for CO1686-DA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.